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Compound of Interest

Compound Name: 3',4',7-Trimethoxyflavanone

Cat. No.: B349634

Get Quote

Executive Summary & Chemical Profile
Target Analyte: 3',4',7-Trimethoxyflavanone IUPAC Name: 7-methoxy-2-(3,4-

dimethoxyphenyl)-2,3-dihydrochromen-4-one Molecular Formula: C₁₈H₁₈O₅ Molecular Weight:

314.33 g/mol Key Structural Feature: Saturated C2–C3 bond (flavanone core) distinguishing it

from its flavone analog (3',4',7-Trimethoxyflavone).[1][2]

Significance: This compound is a lipophilic flavonoid often co-eluting with polymethoxylated

flavones (PMFs). Its identification requires rigorous differentiation from its unsaturated

counterpart and its 5-hydroxy derivatives (e.g., 5-hydroxy-3',4',7-trimethoxyflavanone).

Extraction & Enrichment Strategy
Because 3',4',7-Trimethoxyflavanone lacks free hydroxyl groups on the A-ring (unless it is the

5-OH derivative) and B-ring, it exhibits high lipophilicity. Standard aqueous-alcoholic extractions

often yield high background noise from glycosides.

Protocol: Targeted Lipophilic Extraction
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Matrix Preparation: Pulverize dried herbal material (e.g., Pogostemon cablin leaves) to <40

mesh.

Primary Extraction: Macerate in 95% Ethanol or Methanol (1:10 w/v) for 24h. Sonication

(UAE) at 40 kHz for 30 min improves yield.

Liquid-Liquid Partitioning (Critical Step):

Evaporate ethanol to obtain a crude syrup.

Resuspend in H₂O.

Partition sequentially with n-Hexane (removes waxes/lipids)

Chloroform (CHCl₃) or Dichloromethane (DCM).

Target Capture: The 3',4',7-Trimethoxyflavanone will predominantly partition into the

CHCl₃/DCM layer due to its methoxylated (non-polar) nature. Discard the aqueous phase

containing glycosides.

High-Resolution Separation (UHPLC-PDA)
Separation must resolve the flavanone from its flavone analog. The flavanone elutes earlier

than the corresponding flavone on C18 due to the non-planar flexibility of the saturated C-ring

reducing hydrophobic interaction density.

Chromatographic Conditions
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Parameter Setting Rationale

Column
C18 (e.g., 2.1 x 100 mm, 1.7

µm)

High surface area for resolving

isomers.

Mobile Phase A 0.1% Formic Acid in Water
Protonation ensures sharp

peaks for MS.

Mobile Phase B Acetonitrile (ACN)

Methanol creates higher

backpressure; ACN is

preferred for lipophiles.

Gradient
30% B (0-2 min)

90% B (15 min)

Shallow gradient required to

separate flavanone/flavone

pairs.

Flow Rate 0.3 - 0.4 mL/min
Optimal for ESI ionization

efficiency.

Detection PDA (280 nm, 320 nm)
280 nm is specific for

Flavanone Band II.

Spectroscopic Identification (MS & NMR)[1][2][3][4]
[5]
A. Mass Spectrometry (LC-ESI-MS/MS)
The fragmentation pattern is the primary tool for structural confirmation. Flavanones undergo a

characteristic Retro-Diels-Alder (RDA) cleavage of the C-ring.

Precursor Ion: [M+H]⁺ = 315.12

Primary Fragmentation (RDA Cleavage):

RDA Mechanism: Cleavage of bonds 1–2 and 3–4.

Fragment A (A-Ring):

ion at m/z 151 (7-methoxy group intact).
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Fragment B (B-Ring):

ion at m/z 164 (3',4'-dimethoxy styrene moiety).

Secondary Losses:

Loss of Methyl radical (•CH₃, -15 Da)

m/z 300.

Loss of Carbonyl (CO, -28 Da).

B. Nuclear Magnetic Resonance (NMR) - The "Gold
Standard"
NMR is required to definitively prove the saturation of the C-ring (distinguishing flavanone from

flavone).

Key ¹H-NMR Signals (CDCl₃, 500 MHz):

The Flavanone "Signature" (C-Ring):

H-2: dd at δ 5.30–5.45 (1H).

H-3ax: dd at δ 3.00–3.15 (1H, large coupling constant J~17Hz, 13Hz).

H-3eq: dd at δ 2.75–2.85 (1H, J~17Hz, 3Hz).

Note: If this were a flavone, these three signals would be replaced by a single singlet at δ

~6.6 (H-3).

A-Ring (7-OMe):

H-5: d (J~8.8 Hz) at δ ~7.8 (Deshielded by carbonyl).

H-6: dd at δ ~6.6.

H-8: d (J~2.5 Hz) at δ ~6.5.
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7-OMe: Singlet at δ 3.8–3.9.

B-Ring (3',4'-diOMe):

ABX system signals at δ 6.9–7.1.

Two methoxy singlets at δ 3.8–3.9.

Visualization of Workflows
Diagram 1: Analytical Decision Tree
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Caption: Decision tree for isolating and differentiating trimethoxyflavanone from flavone

analogs.

Diagram 2: MS Fragmentation Pathway (RDA)
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Caption: Retro-Diels-Alder (RDA) fragmentation mechanism characteristic of flavanones.

Validation Parameters
To ensure data integrity (Trustworthiness), the method must be validated:

Linearity: R² > 0.999 over 0.5 – 50 µg/mL range.

LOD/LOQ: Typically ~10 ng/mL (LOD) and ~30 ng/mL (LOQ) using MRM mode.

Precision: Intra-day RSD < 2.0%.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b349634?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

